molecular formula C8H5ClFN B1362056 2-Chloro-4-fluorophenylacetonitrile CAS No. 75279-56-0

2-Chloro-4-fluorophenylacetonitrile

Cat. No.: B1362056
CAS No.: 75279-56-0
M. Wt: 169.58 g/mol
InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenylacetonitrile typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium cyanide, DMF or DMSO, reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran (THF), room temperature or slightly elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles with various functional groups.

    Reduction: 2-Chloro-4-fluorophenylamine.

    Oxidation: 2-Chloro-4-fluorobenzoic acid.

Scientific Research Applications

2-Chloro-4-fluorophenylacetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.

    Medicine: As a precursor in the development of potential therapeutic agents for various diseases.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. It may also interact with receptors or proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorophenylacetonitrile: Similar structure but with different positions of the chloro and fluoro groups.

    2-Fluoro-4-chlorophenylacetonitrile: Another positional isomer with the same molecular formula but different arrangement of substituents.

Uniqueness

2-Chloro-4-fluorophenylacetonitrile is unique due to its specific arrangement of chloro and fluoro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specific compounds and in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMCLMKFBYLWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369352
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-56-0
Record name 2-Chloro-4-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-fluorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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